molecular formula C9H8N2O B1520723 3-(1H-pyrazol-4-yl)phenol CAS No. 1240527-52-9

3-(1H-pyrazol-4-yl)phenol

Cat. No. B1520723
CAS RN: 1240527-52-9
M. Wt: 160.17 g/mol
InChI Key: PSYYOXSEZAFDHF-UHFFFAOYSA-N
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Description

“3-(1H-pyrazol-4-yl)phenol” is a chemical compound with the molecular formula C9H8N2O . It is a compound that contains a phenol group (a benzene ring bonded to a hydroxyl group) and a pyrazole group (a five-membered ring with two nitrogen atoms and three carbon atoms) in its structure .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-(1H-pyrazol-4-yl)phenol”, has been a subject of interest for many researchers due to their diverse biological activities . A scalable and environmentally benign route to the free base of branaplam, a small molecule splicing modulator, was identified and developed . This alternative approach circumvented the inherent risk of dioxin formation associated with ortho-halo phenol derivatives present in the previous route .


Molecular Structure Analysis

The molecular structure of “3-(1H-pyrazol-4-yl)phenol” can be represented by the InChI string: InChI=1S/C9H8N2O/c12-9-3-1-2-7(4-9)8-5-10-11-6-8/h1-6,12H,(H,10,11) . The Canonical SMILES representation is: C1=CC(=CC(=C1)O)C2=CNN=C2 .


Physical And Chemical Properties Analysis

The molecular weight of “3-(1H-pyrazol-4-yl)phenol” is 160.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 48.9 Ų .

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives have been identified to exhibit significant antimicrobial properties . They are particularly effective against a range of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the pyrazolyl group contributes to the compound’s ability to interact with bacterial cell walls, leading to potential applications in developing new antimicrobial agents.

Antioxidant Properties

These compounds also demonstrate antioxidant activity , which is crucial in protecting cells from oxidative stress . The phenolic group in “3-(1H-pyrazol-4-yl)phenol” can donate hydrogen atoms to free radicals, neutralizing them and preventing cell damage. This property is valuable in research focused on aging and degenerative diseases.

Anticancer Research

The structural features of pyrazole derivatives make them candidates for anticancer research . They can interact with various biological targets involved in cancer progression . Studies have shown that certain pyrazole compounds can inhibit tumor growth and induce apoptosis in cancer cells.

Anti-inflammatory Applications

Inflammation is a biological response to harmful stimuli, and pyrazole derivatives have been found to possess anti-inflammatory properties . They can modulate the activity of enzymes and cytokines involved in the inflammatory process, which is beneficial for conditions like arthritis and other inflammatory disorders.

Antiviral Research

The pyrazole core is structurally versatile and can be modified to target viral proteins. This makes “3-(1H-pyrazol-4-yl)phenol” a potential scaffold for antiviral drug development . Its application in this field is particularly relevant in the context of emerging viral diseases.

Agrochemical Applications

Pyrazole derivatives are used in the development of agrochemicals . Their biological activity can be harnessed to create compounds that protect crops from pests and diseases, contributing to increased agricultural productivity.

Fluorescent Probes

Due to their electronic properties, pyrazole derivatives can serve as fluorescent probes in biochemical research . They can be used to label biomolecules, allowing for the visualization of cellular processes in real-time.

Drug Design and Discovery

The pyrazole moiety is a common feature in many pharmaceutical drugs. “3-(1H-pyrazol-4-yl)phenol” can be used as a building block in drug design and discovery . Its versatility allows for the creation of a wide range of therapeutic agents with varied biological activities.

Safety and Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

The future directions for the study of “3-(1H-pyrazol-4-yl)phenol” and its derivatives could include further exploration of their synthesis methods, as well as a more detailed investigation of their biological activities . Additionally, the development of a scalable and environmentally benign route to the free base of branaplam, a small molecule splicing modulator, could be further optimized .

Mechanism of Action

properties

IUPAC Name

3-(1H-pyrazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-9-3-1-2-7(4-9)8-5-10-11-6-8/h1-6,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYYOXSEZAFDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-4-yl)phenol

CAS RN

1240527-52-9
Record name 3-(1H-pyrazol-4-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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